molecular formula C17H16N2O5 B5794057 ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate

ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate

Cat. No.: B5794057
M. Wt: 328.32 g/mol
InChI Key: WZYJJSGXDBKHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate is an organic compound with the molecular formula C17H16N2O5 and a molecular weight of 328.32 g/mol . This compound is known for its unique structure, which includes a nitro group and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate typically involves the reaction of 2-methyl-3-nitrobenzoic acid with ethyl 2-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Scientific Research Applications

Ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate is not well-documented. its effects are likely related to its ability to interact with biological molecules through its nitro and ester functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate is unique due to its specific substitution pattern and the presence of both nitro and ester functional groups.

Properties

IUPAC Name

ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-3-24-17(21)13-7-4-5-9-14(13)18-16(20)12-8-6-10-15(11(12)2)19(22)23/h4-10H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYJJSGXDBKHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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